N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide
Description
N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a dichlorophenyl group, and an isoxazolecarboxamide moiety. Its distinct molecular configuration makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-10-16(18(24-27-10)17-14(20)4-3-5-15(17)21)19(26)23-13-8-6-12(7-9-13)22-11(2)25/h3-9H,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLNRZODALOKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide typically involves multiple steps, starting with the preparation of the core isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The acetylamino group is introduced through acetylation reactions, while the dichlorophenyl group is incorporated via electrophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the modification of the phenyl and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, given its unique chemical properties.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarboxamide: A closely related compound with a similar structure but lacking the methyl group.
N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylic acid: Another similar compound with a carboxylic acid group instead of the carboxamide group.
Uniqueness
N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its distinct structure allows for diverse applications and makes it a valuable compound in various research and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
